molecular formula C30H28FN3O4 B11626956 diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11626956
M. Wt: 513.6 g/mol
InChI Key: FEJUFSNFABGSRS-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole substituent at the 4-position and diallyl ester groups at the 3,5-positions. The pyrazole moiety is substituted with a 4-fluorophenyl group at position 3 and a phenyl group at position 1. The DHP core is known for its conformational flexibility and relevance in medicinal chemistry, particularly in calcium channel modulation . Structural validation of such compounds often employs crystallographic tools like SHELXL for refinement and analysis .

Properties

Molecular Formula

C30H28FN3O4

Molecular Weight

513.6 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28FN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3

InChI Key

FEJUFSNFABGSRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Hantzsch Dihydropyridine Synthesis

The 1,4-dihydropyridine (DHP) core is typically constructed via the Hantzsch reaction, a cyclocondensation of diketones, aldehydes, and ammonia derivatives. For this compound, the modified Hantzsch protocol involves:

Reagents :

  • 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (precursor A)

  • Acetylacetone (2,4-pentanedione)

  • Ammonium acetate

Mechanism :

  • Knoevenagel condensation : Aldehyde (precursor A) reacts with acetylacetone to form a diketone intermediate.

  • Cyclization : Ammonium acetate facilitates cyclocondensation, yielding the DHP ring.

Conditions :

  • Solvent: Ethanol or methanol under reflux (78–90°C)

  • Catalyst: Piperidine (0.5–1 mol%) to accelerate enamine formation

  • Reaction time: 12–24 hours.

Pyrazole Moiety Incorporation

The pyrazole ring is synthesized separately and introduced via nucleophilic substitution. Two approaches are documented:

Suzuki-Miyaura Coupling

  • Precursor : 4-Bromo-1-phenylpyrazole reacts with 4-fluorophenylboronic acid under palladium catalysis.

  • Conditions :

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃

    • Solvent: DMF/H₂O (4:1) at 80°C for 8 hours.

Cyclocondensation of Hydrazines

  • Hydrazine reacts with 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one in acetic acid, yielding the pyrazole ring.

Esterification and Allylation

The dicarboxylic acid intermediate is esterified with allyl alcohol to introduce the diallyl groups:

Steps :

  • Activation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to acyl chloride.

  • Nucleophilic substitution : Acyl chloride reacts with allyl alcohol in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization :

  • Excess allyl alcohol (3 equiv.) ensures complete esterification.

  • Low temperatures (0–5°C) minimize side reactions.

Reaction Conditions and Optimization

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature78–90°C (reflux)↑ Yield by 15%
Solvent PolarityEthanol > Methanol↑ Purity by 20%
Catalyst Loading1 mol% piperidine↓ Time by 30%
Stoichiometry1:1.2 (aldehyde:diketone)↑ Conversion

Data derived from comparative studies.

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 142–144°C).

Analytical Validation

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms allyl protons (δ 5.8–5.2 ppm) and fluorophenyl aromatic signals (δ 7.4–7.1 ppm).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : ESI-MS m/z 513.6 [M+H]⁺.

Comparative Analysis of Analogous Compounds

Structural analogs exhibit variations in substituents and synthetic routes:

CompoundKey SubstituentSynthesis MethodYield (%)
Bromophenyl analog4-BromophenylSuzuki coupling68
Dichlorophenyl analog2,3-DichlorophenylHantzsch cyclocondensation72
Target compound (Fluorophenyl)4-FluorophenylModified Hantzsch65

Fluorine’s electron-withdrawing effect reduces yield compared to bromine and chlorine analogs due to increased steric demand.

Industrial and Research Applications

  • Medicinal Chemistry : Acts as a calcium channel blocker precursor.

  • Material Science : Serves as a ligand for transition-metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Ester Groups Pyrazole Substituents Core Structure Key References
Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate Diallyl (C₃H₅)₂ 3-(4-fluorophenyl), 1-phenyl 1,4-DHP -
Diethyl 4-(4-(((3-aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (5a–5g) Diethyl (C₂H₅)₂ Varied aryl groups (e.g., 4-Cl, 4-NO₂) 1,4-DHP
Diethyl 2,6-dimethyl-4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-1,4-dihydro-pyridine-3,5-dicarboxylate Diethyl (C₂H₅)₂ 5-(4-methylphenyl) 1,4-DHP

Key Observations :

  • Ester Groups : The diallyl ester in the target compound increases steric bulk and hydrophobicity compared to diethyl esters in analogs . This may affect solubility and metabolic stability.
  • Synthetic Routes : The synthesis of analogs in involves condensation of pyrazole-aldehyde intermediates with DHP precursors, a method likely applicable to the target compound but with diallyl esterification steps.
Physicochemical and Crystallographic Properties
  • Conformational Flexibility : The puckering of the 1,4-DHP ring, analyzed via Cremer-Pople coordinates , may vary with ester bulkiness. Diallyl esters could induce greater out-of-plane distortion compared to diethyl esters.
  • Hydrogen Bonding: The 4-fluorophenyl group may participate in C–H···F interactions, altering crystal packing compared to non-fluorinated analogs .
  • Validation : Structures of related compounds (e.g., ) were validated using SHELXTL, ensuring minimal crystallographic residuals (R-factors < 0.05) .

Biological Activity

Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyridine ring , a pyrazole moiety , and various substituents that enhance its chemical properties. The inclusion of the fluorophenyl group is particularly significant as it is known to influence biological activity by affecting the compound's interaction with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits several key biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that pyrazole derivatives often exhibit significant anticancer properties, likely due to their ability to interfere with cellular signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : Similar compounds have been reported to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The potential of this compound as a COX inhibitor could be explored further in preclinical studies.
  • Antioxidant Properties : The presence of the pyrazole structure may confer antioxidant capabilities, which are beneficial for neutralizing free radicals and reducing oxidative stress in cells.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance, research has demonstrated that derivatives with similar structures can exhibit inhibitory effects on COX enzymes, which are critical targets for anti-inflammatory drugs.

Compound NameIC50 (μM)Biological Activity
Diallyl CompoundTBDPotential COX-II inhibitor
Celecoxib0.78Standard COX-II inhibitor
PYZ160.52High selectivity for COX-II

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various protein targets. These studies suggest favorable binding affinities with COX enzymes and other relevant biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other compounds containing similar structural motifs:

Compound NameStructure FeaturesUnique Properties
Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateSimilar dihydropyridine structureKnown for metal-free reduction reactions
3-(4-Fluorophenyl)-1H-pyrazoleContains fluorophenyl groupExhibits strong anticancer activity
Pyrazolo[3,4-b]quinolinoneContains fused ring systemNotable for neuroprotective effects

Q & A

Q. How can researchers optimize the synthesis yield of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Temperature: Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
  • Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance solubility .
  • Catalysts: Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate multi-step reactions involving pyrazole and dihydropyridine moieties .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl, pyrazole) and ester group configurations .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds to confirm ester and aryl group presence .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., 588.6 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural subtleties. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically compare analogs (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects .
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., calcium channel blockade assays at fixed ion concentrations) to minimize variability .
  • Computational Modeling: Use molecular docking to predict binding affinities to targets (e.g., L-type calcium channels) and correlate with experimental IC₅₀ values .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in modulating calcium channels?

Methodological Answer:

  • Patch-Clamp Electrophysiology: Measure ion flux in cardiomyocytes or smooth muscle cells to quantify voltage-dependent calcium channel inhibition .
  • Radioligand Binding Assays: Compete with [³H]-nitrendipine to assess binding affinity to dihydropyridine receptors .
  • In Silico Mutagenesis: Identify key residues (e.g., Gln³⁴⁰ in Cav1.2) critical for ligand-receptor interactions using homology models .

Q. How can researchers address discrepancies in solubility and bioavailability data across studies?

Methodological Answer:

  • Physicochemical Profiling: Measure logP (octanol-water partition coefficient) to predict membrane permeability and correlate with in vivo bioavailability .
  • Cocrystal Engineering: Co-crystallize with cyclodextrins or use salt forms (e.g., hydrochloride) to enhance aqueous solubility .
  • In Vitro Permeability Assays: Use Caco-2 cell monolayers to simulate intestinal absorption and validate dissolution rates .

Data Contradiction Analysis

Q. Why do certain analogs exhibit divergent antimicrobial activities despite similar core structures?

Methodological Answer:

  • Substituent Effects: Compare analogs with electron-withdrawing (e.g., -F) vs. electron-donating (e.g., -OCH₃) groups, which alter microbial membrane interactions .
  • Biofilm Penetration: Test compound diffusion through biofilms using confocal microscopy with fluorescently tagged derivatives .
  • Resistance Profiling: Screen against efflux pump-overexpressing bacterial strains (e.g., E. coli TolC mutants) to assess susceptibility .

Experimental Design Considerations

Q. What controls are essential for validating the anti-inflammatory activity of this compound?

Methodological Answer:

  • Positive Controls: Use dexamethasone or indomethacin in COX-2 inhibition assays .
  • Cytotoxicity Assays: Perform parallel MTT assays on RAW 264.7 macrophages to rule out false positives from cell death .
  • Gene Expression Profiling: Quantify TNF-α and IL-6 levels via qRT-PCR to confirm cytokine modulation .

Table: Key Structural and Functional Comparisons of Analogous Compounds

Compound Substituents Biological Activity Key Reference
Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-dihydropyridineCl, OCH₃Calcium channel blockade (IC₅₀ = 12 nM)
Dimethyl 4-(3-phenylpyrazol-4-yl)-dihydropyridinePhenylAntimicrobial (MIC = 8 µg/mL)
Diisopropyl 4-[3-(2-furyl)-1-phenyl-pyrazol-4-yl]-dihydropyridineFurylAnti-inflammatory (COX-2 inhibition: 78%)

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